Cas no 828-51-3 (Adamantane-1-carboxylic acid)

Adamantane-1-carboxylic acid is a rigid, polycyclic carboxylic acid with unique physical and chemical properties. Its solid-state structure imparts thermal stability, while its carboxyl functionality enables facile derivatization. This compound can serve as an intermediate in organic synthesis or as a building block for bespoke molecules, offering opportunities for targeted applications in various fields.
Adamantane-1-carboxylic acid structure
Adamantane-1-carboxylic acid structure
商品名:Adamantane-1-carboxylic acid
CAS番号:828-51-3
MF:C11H16O2
メガワット:180.243543624878
MDL:MFCD00074720
CID:40026
PubChem ID:13235

Adamantane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Adamantane-1-carboxylic acid
    • tricyclo(3.3.1.13,7)decane-1-carboxylic acid
    • 1-Adamantan Carboxylic Acid
    • 1-Adamantanecarboxylic acid
    • 1-adamantanemethanol
    • Adamantoic Acid
    • 1-Adamantanecarboxylic
    • 1-ADAMANTOIC ACID
    • 1-adamantylmethanoic acid
    • 1-Carboxyadamantane
    • adamant-1-ylcarboxylic acid
    • adamantanecarboxylic acid
    • adamantyl-1-carboxylic acid
    • adamantylcarboxylic acid
    • RARECHEM AQ TC 1001
    • Tricyclo[3.3.1.1(3,7)]decan-1-Carboxylic acid
    • 1-Adamantanecarboxylic acid (6CI, 7CI, 8CI)
    • 1-Adamantane-1-carboxylic acid
    • 1-Adamantylcarboxylic acid
    • Adamantan-1-carboxylic acid
    • NSC 94182
    • DTXSID40870784
    • NSC94182
    • AM20090817
    • EINECS 212-584-6
    • InChI=1/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13
    • W-104157
    • F3095-4882
    • adamantane 1-carboxylic acid
    • NSC 193481
    • 1-adamantanecarboxylate (AC)
    • AC-10625
    • 828-51-3
    • 2-(4-Methyl-1H-pyrazol-1-yl)propanoicacid
    • FS-2534
    • P21153
    • Tricyclo[3.3.1.13,7]decane-1-carboxylic acid
    • Tricyclo(3.3.1.1'3,7)decane-1-carboxylic acid
    • AKOS000119833
    • 1-Adamantanecarboxylic Acid (purified by sublimation)
    • Tricyclo[3.3.1.13,7]-decane-2-carboxylic acid
    • AS-14252
    • Enamine_000586
    • CHEMBL5186120
    • SCHEMBL19557168
    • CHEMBL170568
    • (3r,5r,7r)-adamantane-1-carboxylic acid
    • 1-admantanecarboxylic acid
    • 3-ADAMANTANECARBOXYLIC ACID
    • PB33810
    • NSC-94182
    • EN300-16776
    • GEO-04336
    • (3R,5S,7s)-adamantane-1-carboxylic acid
    • AKOS017344869
    • Tricyclo[3.3.1.1(3,7)-]decane-1-carboxylic acid
    • CS-W017189
    • admantane carboxylic acid
    • AKOS005198690
    • Tricyclo[3.3.1.1<3,7>]-decane-1-carboxylic acid
    • BDBM50111977
    • Labotest-bb lt00436929
    • SCHEMBL19557166
    • Oprea1_849468
    • BP-10550
    • A0742
    • BCP18124
    • tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid
    • adamantane carboxylic acid
    • FT-0607296
    • MFCD00074720
    • 1-adamantyl carboxylic acid
    • 2-Adamantane-1-carboxylic acid
    • HMS1395K14
    • SCHEMBL12714
    • Tricyclo[3.3.1.13,7]-decane-1-carboxylic acid
    • adamantanecarboxylate
    • NS00042478
    • 1-Adamantanecarboxylic acid, 99%
    • AI3-52431
    • DS-009693
    • STK299270
    • DB-003855
    • AN-632/40971698
    • 1-adamantane carboxylic acid
    • SCHEMBL26217176
    • 1-Adamantanecarboxylic Acid; 1-Adamantane-1-carboxylic Acid; 1-Adamantylcarboxylic Acid; 1-Carboxyadamantane; NSC 94182; Tricyclo[3.3.1.13,7]decane-1-carboxylic Acid
    • MDL: MFCD00074720
    • インチ: 1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)
    • InChIKey: JIMXXGFJRDUSRO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C12CC3CC(C1)CC(C3)C2)O
    • BRN: 1910637

計算された属性

  • せいみつぶんしりょう: 180.11500
  • どういたいしつりょう: 180.11503
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 37.3
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 結晶化。
  • 密度みつど: 0.9976 (rough estimate)
  • ゆうかいてん: 173.0 to 177.0 deg-C
  • ふってん: 304.7°C at 760 mmHg
  • フラッシュポイント: 142℃
  • 屈折率: 1.4910 (estimate)
  • すいようせい: Insoluble in water. Solubility in methanol gives very faint turbidity. Soluble in ethanol, chloroform, and dichloromethane.
  • PSA: 37.30000
  • LogP: 2.28740
  • FEMA: 3475
  • ようかいせい: 水に溶けない。

Adamantane-1-carboxylic acid セキュリティ情報

Adamantane-1-carboxylic acid 税関データ

  • 税関コード:2916209090
  • 税関データ:

    中国税関コード:

    2916209090

    概要:

    29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Adamantane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1803769451-5g
Adamantane-1-carboxylic acid
828-51-3
5g
¥ 29.1 2024-07-19
TRC
A208200-250g
Adamantoic Acid
828-51-3
250g
$ 161.00 2023-04-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0742-25G
1-Adamantanecarboxylic Acid
828-51-3 >98.0%(GC)(T)
25g
¥360.00 2023-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R003097-100g
Adamantane-1-carboxylic acid
828-51-3 98%
100g
¥115 2024-05-21
Enamine
EN300-16776-2.5g
adamantane-1-carboxylic acid
828-51-3 95%
2.5g
$25.0 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A83510-500g
Adamantane-1-carboxylic acid
828-51-3 98%
500g
¥338.0 2022-04-28
Enamine
EN300-16776-10.0g
adamantane-1-carboxylic acid
828-51-3 95%
10.0g
$27.0 2023-07-08
SHENG KE LU SI SHENG WU JI SHU
sc-237461-5 g
1-Adamantanecarboxylic acid,
828-51-3
5g
¥165.00 2023-07-11
Life Chemicals
F3095-4882-10g
adamantane-1-carboxylic acid
828-51-3 95%+
10g
$84.0 2023-09-06
Life Chemicals
F3095-4882-1g
adamantane-1-carboxylic acid
828-51-3 95%+
1g
$21.0 2023-09-06

Adamantane-1-carboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  rt → 5 °C; 0 - 5 °C
1.2 Solvents: tert-Butanol ;  1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10 - 11
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4
リファレンス
Synthesis of N-(3-chlorophenyl)-1-adamantanecarboxamide
Li, Keyan; et al, Yingyong Huagong, 2009, 38(8), 1178-1180

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid
リファレンス
Reactivity of (fluoroalkyl)adamantanes and their derivatives. III. Synthesis of (fluoroalkyl)adamantanecarboxylic acids
Nazarova, M. P.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(3), 565-71

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1.5 h, rt
リファレンス
A new method for the protection of carboxylic acids with a triisopropylsiloxymethyl group
Yoshimura, Hikaru; et al, Chemical & Pharmaceutical Bulletin, 2012, 60(10), 1334-1339

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid ;  5 min, 15 - 20 °C; 2 min, 15 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Koch-Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor
Fukuyama, Takahide; et al, Beilstein Journal of Organic Chemistry, 2011, 7, 1288-1293

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium bromide ,  Water ,  Selectfluor Solvents: Acetonitrile ;  19 h, rt
リファレンス
Oxidation of alcohols and oxidative cyclization of diols using NaBr and selectfluor
Joshi, Harshit; et al, ChemRxiv, 2023, 1, 1-42

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Dipropylene glycol dimethyl ether ;  rt; 10 h, 80 °C
リファレンス
Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air
Liu, Kai-Jian; et al, ACS Sustainable Chemistry & Engineering, 2018, 6(4), 4916-4921

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  Water ;  65 min
リファレンス
Hydroxymethylaniline Photocages for Carboxylic Acids and Alcohols
Skalamera, Djani; et al, Journal of Organic Chemistry, 2017, 82(23), 12554-12568

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Carbon tetrachloride ;  rt → 15 °C
1.2 10 - 15 °C
1.3 Solvents: tert-Butanol ;  1 h, 10 - 15 °C; 30 min, 10 - 15 °C
1.4 Reagents: Water ;  cooled
リファレンス
Synthesis of 2-(3-hydroxy-1-adamantyl)-2-glyoxylic acid
Li, Jingke; et al, Zhongguo Yiyao Gongye Zazhi, 2012, 43(4), 251-253

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Carbon tetrachloride
リファレンス
Synthesis of carboxylic acids from alkanes by transcarboxylation. A novel transfunctionalization reaction involving a hydride transfer
Lazzeri, Veronique; et al, New Journal of Chemistry, 1992, 16(4), 521-4

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Synthetic methods based on adamantyl nitrates. Mono- and bifunctional derivatives of adamantane
Moiseev, I. K.; et al, Khimiya i Tekhnol. Elementorgan. Poluproduktov i Polimerov, 1984, 11, 11-20

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Magnesium bromide Solvents: Dimethylformamide ;  3.5 h
リファレンス
Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes
Corbin, Nathan; et al, Chemical Science, 2021, 12(37), 12365-12376

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Hexane ;  5 h, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Convenient synthesis of adamantyl-substituted lactams via uncatalyzed Staudinger reaction
Liu, Mingshun; et al, Synthetic Communications, 2013, 43(7), 1055-1062

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cleavage of Carboxylic Esters by Aluminum and Iodine
Sang, Dayong ; et al, Journal of Organic Chemistry, 2021, 86(5), 4254-4261

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 2-Methyl-2-butanol ,  Sulfuric acid Solvents: Heptane ;  3 h, 20 - 25 °C; 1 h, 25 °C → 0 °C
リファレンス
Scalable Palladium-Catalyzed C(sp3)-H Carbonylation of Alkylamines in Batch and Continuous Flow
Zakrzewski, Jacek; et al, Organic Process Research & Development, 2023, 27(4), 649-658

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
1.2 Reagents: Dimethyl sulfide
1.3 Reagents: Triethylamine
リファレンス
3-Butenyl esters as convenient protecting groups for carboxylic acids
Barrett, Anthony G. M.; et al, Tetrahedron Letters, 1989, 30(52), 7317-20

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrofluoric acid, homopolymer, compd. with pyridine
リファレンス
Synthetic methods and reactions. 164. Efficient and mild nitrosolysis of methyl aryl and methyl tert-alkyl(polycycloalkyl) ketones to their corresponding carboxylic acids with sodium nitrite/pyridinium poly(hydrogen fluoride)
Olah, George A.; et al, Synlett, 1991, (1), 41-3

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: N,N-Dimethylaniline ,  Aluminum chloride Solvents: Dichloromethane
リファレンス
Mild deprotection of methyl, benzyl, methoxymethyl, methylthiomethyl, methoxyethoxymethyl, and β-(trimethylsilyl)ethoxymethyl esters with AlCl3-N,N-dimethylaniline
Akiyama, Takahiko; et al, Synthetic Communications, 1994, 24(15), 2179-85

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Dimethylformamide ,  Water ;  25 °C → 70 °C; 3 h, 70 °C
リファレンス
DMF-mediated deprotection of bulky silyl esters under neutral and fluoride-free conditions
Chen, Bo; et al, Tetrahedron Letters, 2016, 57(3), 253-255

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Dimethylformamide ,  Water ;  25 °C → 70 °C; 3 h, 70 °C
リファレンス
DMF-mediated deprotection of bulky silyl esters under neutral and fluoride-free conditions
Chen, Bo; et al, Tetrahedron Letters, 2016, 57(3), 253-255

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Tributyltin oxide Solvents: Toluene
リファレンス
Scope and Mechanism of Deprotection of Carboxylic Esters by Bis(tributyltin) Oxide
Salomon, Claudio J.; et al, Journal of Organic Chemistry, 1994, 59(24), 7259-66

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Carbon tetrachloride ,  tert-Butanol ;  rt → 5 °C; 2 h, 0 - 5 °C; 1 h, 0 - 5 °C
1.2 Reagents: Water ;  cooled
リファレンス
Synthesis of N-(4-chlorophenyl)tricyclo[3.3.1.13,7]decane-1-carboxamide [N-(4-chlorophenyl)-1-adamantanecarboxamide]
Wan, You Zhi; et al, Beijing Huagong Daxue Xuebao, 2007, 34(5), 487-489

ごうせいかいろ 22

はんのうじょうけん
リファレンス
Carboxylic acids: synthesis with retention of the functional group
Vedantham, P.; et al, Science of Synthesis, 2006, 20, 265-305

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
1-Adamantanol nitrates in the Koch-Haaf reaction
Moiseev, I. K.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(5), 1117-18

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ,  Water
リファレンス
Oxidative cleavage of 1,3-dicarbonyls to carboxylic acids with Oxone
Ashford, Scott W.; et al, Journal of Organic Chemistry, 2001, 66(4), 1523-1524

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Ethyl acetate ,  Water ;  30 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
リファレンス
Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions
Xu, Jun; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(43), 14119-14125

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sodium cyanide ,  Pyridinium chlorochromate Solvents: Tetrahydrofuran
リファレンス
Modified pyridinium chlorochromate oxidation of aldehydes to carbamoyl azides/acyl azides or carboxylic acids
Reddy, P. Satyanarayana; et al, Synthetic Communications, 1988, 18(5), 545-51

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Fuming nitric acid Solvents: Acetonitrile ;  12 h, 0 °C → rt; rt → 0 °C; 0 °C
1.2 Reagents: Diisopropylethylamine ;  neutralized, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  0 °C → rt; 12 - 18 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives
Capilato, Joseph N.; et al, Organic & Biomolecular Chemistry, 2021, 19(24), 5298-5302

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Compounds with urotropine structure. XVII. Adamantane-1-carboxylic acid
Stetter, Hermann; et al, Chemische Berichte, 1960, 93, 1161-6

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: 2069173-90-4 Solvents: Anisole ;  24 h, 140 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Acceptorless dehydrogenation of primary alcohols to carboxylic acids by self-supported NHC-Ru single-site catalysts
Yin, Shenxiang; et al, Journal of Catalysis, 2022, 408, 165-172

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Sodium bromide ,  Selectfluor Solvents: Acetonitrile ,  Water ;  19 h, rt
リファレンス
Oxidations of Alcohols, Aldehydes, and Diols Using NaBr and Selectfluor
Joshi, Harshit; et al, Journal of Organic Chemistry, 2023, 88(15), 11240-11252

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Water Catalysts: Niobium pentoxide ;  24 h, reflux
リファレンス
Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5
Siddiki, S. M. A. Hakim; et al, Catalysis Science & Technology, 2021, 11(5), 1949-1960

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Sodium hypochlorite ,  Lithium hypochlorite Solvents: Ethanol
1.2 Reagents: Sodium pyrosulfite Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Lithium hypochlorite-clorox as a novel oxidative mixture for methyl ketones and methyl carbinols
Madler, M. M.; et al, Organic Preparations and Procedures International, 1998, 30(2), 230-234

Adamantane-1-carboxylic acid Raw materials

Adamantane-1-carboxylic acid Preparation Products

Adamantane-1-carboxylic acid 関連文献

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